![molecular formula C14H31Cl3N4O2 B15305224 bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride](/img/structure/B15305224.png)
bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
The synthesis of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes may include:
Ring Construction: This involves the formation of the pyrrolidine ring from precursors through cyclization reactions.
Functionalization of Preformed Rings: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.
Industrial production methods may involve optimizing these synthetic routes to achieve high yields and purity under controlled reaction conditions .
化学反応の分析
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological processes and interactions.
Industry: It can be used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially modulating their activity. The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity .
類似化合物との比較
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidin-2-one: A pyrrolidine derivative with a carbonyl group.
Pyrrolidine-2,5-dione: A pyrrolidine derivative with two carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
The uniqueness of this compound lies in its specific substituents and stereochemistry, which can influence its biological activity and chemical reactivity .
特性
分子式 |
C14H31Cl3N4O2 |
|---|---|
分子量 |
393.8 g/mol |
IUPAC名 |
1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethanone;trihydrochloride |
InChI |
InChI=1S/2C7H14N2O.3ClH/c2*1-6(10)9-3-2-7(4-8)5-9;;;/h2*7H,2-5,8H2,1H3;3*1H/t2*7-;;;/m00.../s1 |
InChIキー |
KFOCLPSLEYQSCW-XMLXSDHASA-N |
異性体SMILES |
CC(=O)N1CC[C@H](C1)CN.CC(=O)N1CC[C@H](C1)CN.Cl.Cl.Cl |
正規SMILES |
CC(=O)N1CCC(C1)CN.CC(=O)N1CCC(C1)CN.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate](/img/structure/B15305143.png)
![4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride](/img/structure/B15305151.png)
![2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride](/img/structure/B15305154.png)
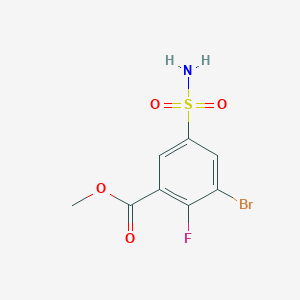
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B15305167.png)
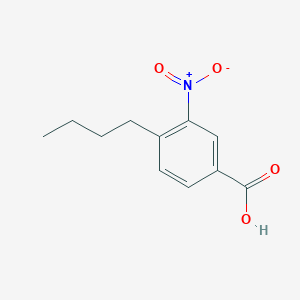

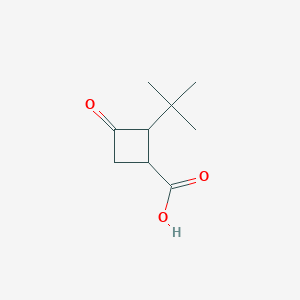
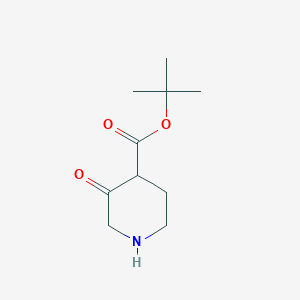
![Tert-butyl 8-hydroxy-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15305210.png)
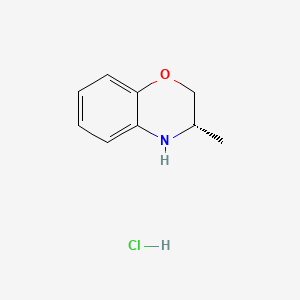
![1-[(3-Bromo-4-fluorophenyl)methyl]piperazine](/img/structure/B15305225.png)

![2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B15305241.png)
